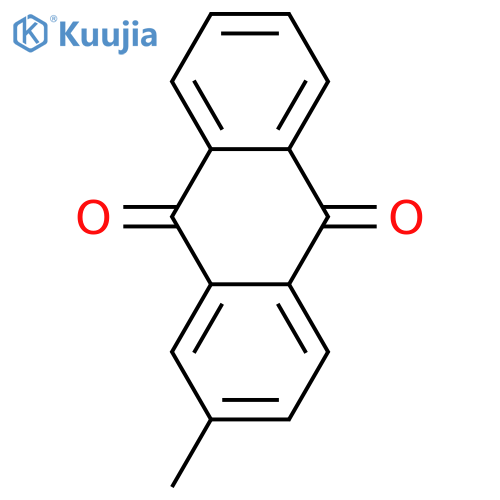

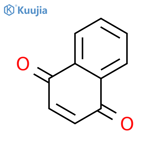

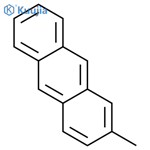

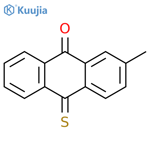

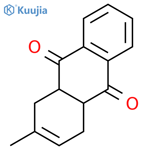

One-pot production of substituted anthraquinones via the diene synthesis in the presence of Mo-V-P heteropoly acid solutions

,

Modern Research in Catalysis,

2014,

3(2),

57-61